![molecular formula C26H26N2O5 B2534957 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide CAS No. 851403-56-0](/img/no-structure.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related quinoline and quinoxaline derivatives, which are structurally similar and often synthesized for their potential pharmacological properties. These compounds are typically designed to interact with biological targets such as the 5-HT3 receptor, which is implicated in conditions like depression .
Synthesis Analysis
The synthesis of related compounds involves the formation of quinoxalin-2-carboxamides by condensing quinoxalin-2-carboxylic acid with various amines. This process utilizes reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to facilitate the coupling reaction . Another synthesis approach for quinoline derivatives is the palladium-catalyzed cyclization of N-substituted furamides, which could potentially be adapted for the synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide .
Molecular Structure Analysis
The molecular structure of quinoline and quinoxaline derivatives is characterized by the presence of nitrogen atoms and aromatic systems, which are essential for their biological activity. The nitrogen atoms, in particular, are key for forming coordinate bonds with metal ions, which can be exploited in the design of targeted delivery systems for therapeutic agents . The presence of substituents like methoxy groups can influence the electronic distribution and overall reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactions involving quinoline and quinoxaline derivatives are typically centered around their interactions with biological targets. For instance, the synthesized quinoxalin-2-carboxamides exhibit antagonism towards the 5-HT3 receptor, which is a significant property for the management of depression . The ability to form coordinate bonds with metal ions also opens up possibilities for these compounds to be used in the targeted delivery of molecules like nitric oxide to specific biological sites .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their aromatic and heterocyclic nature. These properties include solubility, melting points, and stability, which are important for their pharmacokinetic profiles. The presence of functional groups like carboxamides and ethers can affect the compound's solubility and its ability to cross biological membranes .
Applications De Recherche Scientifique
Synthesis and Intermediates
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide, due to its complex quinoline structure, plays a significant role in the synthesis of pharmaceutically active compounds. For instance, intermediates like 3-substituted octahydrobenzo[g]quinolines, integral to pharmaceutical manufacturing, can be synthesized using related compounds. Efficient large-scale manufacturing processes involve starting materials like 1,6-dimethoxynaphthalene, indicating the compound's importance in practical and scalable synthesis routes for pharmaceuticals (Bänziger et al., 2000).
Metabolite Synthesis
Additionally, compounds with structural similarities have been used to synthesize metabolites of various drugs, showcasing their utility in understanding drug metabolism and pharmacokinetics. For example, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) metabolites have been efficiently synthesized, offering insights into drug modification and optimization (Mizuno et al., 2006).
Structural Studies and Co-crystals
Structural studies of quinoline derivatives, including those forming amide bonds, have led to the discovery of co-crystals with significant properties. These studies contribute to the understanding of molecular interactions and the design of materials with desired physical and chemical properties. For instance, the structural analysis of quinoline derivatives forming co-crystals with aromatic diols has provided insights into the molecular arrangements conducive to specific functions (Karmakar et al., 2009).
Cytotoxic Activity
The carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, have been investigated for their cytotoxic activity against various cancer cell lines. This research area highlights the compound's potential in contributing to the development of new anticancer agents, underscoring its significance in medicinal chemistry and oncology research (Deady et al., 2003).
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide involves the condensation of 2-ethoxynaphthalene-1-carboxylic acid with 2-aminoethyl-5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate, followed by the acylation of the resulting intermediate with ethyl chloroformate.", "Starting Materials": [ "2-ethoxynaphthalene-1-carboxylic acid", "2-aminoethyl-5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate", "ethyl chloroformate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-ethoxynaphthalene-1-carboxylic acid (1.0 equiv) and 2-aminoethyl-5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate (1.1 equiv) in dichloromethane and add triethylamine (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add ethyl chloroformate (1.1 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate in water. Extract the organic layer with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 4: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide as a white solid." ] } | |
Numéro CAS |
851403-56-0 |
Nom du produit |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
Formule moléculaire |
C26H26N2O5 |
Poids moléculaire |
446.503 |
Nom IUPAC |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H26N2O5/c1-4-33-21-10-9-16-7-5-6-8-18(16)23(21)26(30)27-14-13-17-15-19-20(31-2)11-12-22(32-3)24(19)28-25(17)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29) |
Clé InChI |
XFSWDTDALTWSIO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=CC(=C4NC3=O)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2534874.png)
![N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2534875.png)
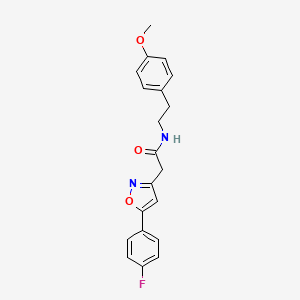
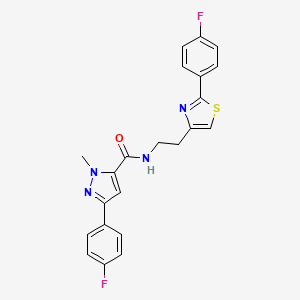
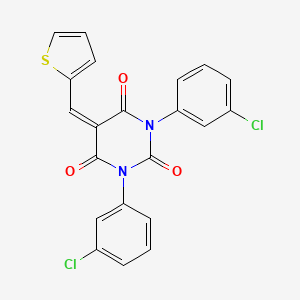
![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2534881.png)
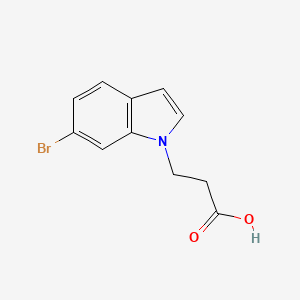
![2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2534886.png)
![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)

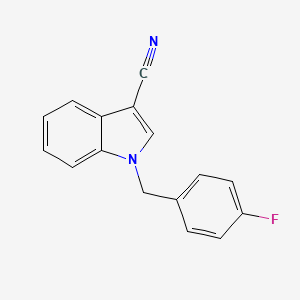
![2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2534894.png)

![1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2534897.png)